N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8-6-14-17(5)10(8)11(18)16-12-15-9(7-19-12)13(2,3)4/h6-7H,1-5H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZAABMHBMIYOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC(=CS2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions. The pyrazole ring is synthesized separately, often through condensation reactions involving hydrazines and diketones. The final step involves coupling the thiazole and pyrazole rings through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography. The reaction conditions are carefully controlled to ensure reproducibility and scalability, making the process suitable for large-scale production.
Chemical Reactions Analysis
Amidation
The carboxamide bond forms via coupling of the pyrazole carboxylic acid with the thiazole amine. This reaction is critical for constructing the heterocyclic core.
Mechanism :
-
Activation : The carboxylic acid reacts with EDCI/DMAP to form an active intermediate.
-
Nucleophilic Attack : The thiazole amine attacks the activated carbonyl carbon.
-
Elimination : Release of byproducts (e.g., urea) yields the carboxamide product .
Hydrolysis
If ester precursors are used during synthesis, hydrolysis with strong acids (e.g., HCl) or bases (e.g., NaOH) converts esters to carboxylic acids, which are then amidated .
Characterization Data
NMR Analysis (analogous compound 2b ):
| 1H NMR (DMSO-d6, 500 MHz) | δ ppm |
|---|---|
| N–H (amide) | 10.20 (s, 1H) |
| Ar–H (aromatic protons) | 7.61–7.12 (m, 5H) |
| tert-Butyl (s, 9H) | 1.29 |
| 13C NMR (DMSO-d6, 125 MHz) | δ ppm |
| Carbonyl (amide) | 166.4 |
| Aromatic carbons | 160.2–117.5 |
| tert-Butyl (C) | 34.6, 31.6 (3C) |
Reagent and Condition Optimization
-
Coupling Efficiency : DCC/DMAP systems typically yield >50% product, while EDCI/DMAP systems achieve ~66% yield .
-
Solvent Choice : DCM or THF ensures solubility of reagents and intermediates.
-
Purification : Column chromatography is preferred for high purity, though extraction with HCl/sodium sulfate is used for cost-effective isolation .
Stability and Storage
The compound is stable under dry conditions (2–8°C). Moisture or light exposure may degrade the amide bond or aromatic rings.
Biological Activity Context
While not directly detailing reactions, the compound’s structural features (tert-butyl thiazole, dimethyl pyrazole) align with trends in medicinal chemistry:
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential therapeutic applications, particularly as an anticancer and anti-inflammatory agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 (breast cancer) | 5.71 | |
| Pyrazole Derivative | HCT116 (colon cancer) | 0.95 | |
| Thiazole-Carbamate | HepG2 (liver cancer) | 0.30 |
The above table summarizes findings from different studies that demonstrate the efficacy of thiazole and pyrazole derivatives in inhibiting cancer cell growth.
Case Study: Inhibition of CDK2
A notable case study involved the synthesis of pyrazole derivatives that were tested for their ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. One derivative exhibited an IC50 value of 25 nM, indicating potent inhibition and potential as a therapeutic agent against cancers characterized by dysregulated cell cycles .
Anti-inflammatory Properties
In addition to anticancer activity, this compound has shown promise as an anti-inflammatory compound. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes.
Structural Insights and Synthesis
Understanding the structure of this compound is crucial for its application in drug design. The compound features a thiazole ring linked to a pyrazole moiety, which enhances its biological activity.
Synthetic Approaches
Various synthetic strategies have been developed to create this compound and its analogs:
- Cyclization Reactions : Utilizing starting materials like hydrazones and thiosemicarbazides.
- Functionalization : Modifying the thiazole or pyrazole rings to improve potency and selectivity against specific targets.
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of specific kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: Known for its antitumor activity.
2-aminothiazole derivatives: Widely studied for their anticancer properties.
N-(thiazol-2-yl)benzenesulfonamides: Exhibits antibacterial activity.
Uniqueness
N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on various studies, including data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted at the 4-position with a tert-butyl group, and a pyrazole moiety that contributes to its biological properties. The molecular formula is with a molecular weight of approximately 256.35 g/mol.
1. Anticancer Activity
Numerous studies have reported the anticancer potential of compounds related to this compound:
- Cell Line Studies :
| Cell Line | GI50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
- Mechanism of Action :
2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- CDK Inhibition :
3. Antimicrobial Activity
Research indicates that derivatives of this compound may possess antimicrobial properties:
- Antiviral Activity :
Case Study 1: Anticancer Efficacy
A study by Shaw et al. evaluated the efficacy of this compound analogs against multiple cancer types. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
Case Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, it was demonstrated that the compound inhibits RNA polymerase II transcription mediated by CDK9, leading to reduced expression of anti-apoptotic proteins such as Mcl-1. This suggests that targeting transcriptional regulation could be a viable strategy in cancer therapy using this compound .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of thiazole and pyrazole precursors. For example, thiazole-2-ylamines can be synthesized via cyclization of thiourea derivatives with α-halo ketones, followed by coupling with pyrazole-carboxylic acid derivatives using carbodiimide-based coupling agents. Key intermediates should be characterized using NMR, NMR, and HRMS to confirm structural integrity. Recrystallization from ethanol-DMF mixtures (1:1) is effective for purification .
Q. How can researchers resolve structural ambiguities in this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can clarify spatial arrangements of substituents, particularly for distinguishing between regioisomers. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight, while IR spectroscopy identifies functional groups like amide C=O stretches (~1650–1700 cm). HPLC (e.g., C18 column, 98–99% purity) ensures homogeneity .
Q. What purification strategies are recommended for this compound and its analogs?
- Methodological Answer : Flash chromatography using silica gel (ethyl acetate/hexane gradients) is effective for intermediate purification. For final products, recrystallization from ethanol or DMF/ethanol mixtures improves yield and purity. Centrifugal partition chromatography (CPC) may resolve closely related impurities in complex mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer : Synthesize analogs with modifications to the tert-butyl group (e.g., isopropyl, cyclopropyl) and pyrazole methyl substituents. Evaluate biological activity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays. Computational docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies key binding interactions. Compare IC values to establish SAR trends .
Q. What computational methods are suitable for predicting the metabolic stability of this compound?
- Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to predict metabolic hotspots (e.g., tert-butyl oxidation, amide hydrolysis). Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal stability assays (e.g., rat liver microsomes) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, protein binding) using LC-MS/MS plasma analysis. Perform dose-ranging studies in animal models to correlate exposure with efficacy. Use isotopic labeling () to track compound distribution and metabolism .
Q. What strategies can mitigate off-target effects in functional assays for this compound?
- Methodological Answer : Employ counter-screening against related targets (e.g., kinase panels). Use CRISPR-engineered cell lines to validate target-specific effects. Thermal shift assays (TSA) confirm direct target engagement by monitoring protein melting temperature shifts .
Q. How can the stereochemical impact of chiral centers (if present) be evaluated in derivatives?
- Methodological Answer : Synthesize enantiomers via chiral HPLC separation (e.g., Chiralpak IA column). Compare biological activity and pharmacokinetics (e.g., AUC, half-life) between enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
